REACTION_CXSMILES
|
[F-:1].[K+].Cl([O-])(=O)(=O)=O.[CH3:8][O:9][CH2:10][N+:11]1([CH3:16])[CH2:15][CH2:14][CH2:13][CH2:12]1>O>[F-:1].[CH3:8][O:9][CH2:10][N+:11]1([CH3:16])[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:0.1,2.3,5.6|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
11 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].COC[N+]1(CCCC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at room temperature for 1.5 hours
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Duration
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1.5 h
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Type
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CUSTOM
|
Details
|
whereby the reaction was terminated
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Type
|
ADDITION
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Details
|
With addition of 100 ml of methanol
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
DISSOLUTION
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Details
|
The residue was then dissolved in dichloromethane
|
Type
|
FILTRATION
|
Details
|
the solution was again filtered with a membrane
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[F-].COC[N+]1(CCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |